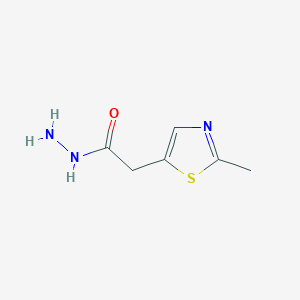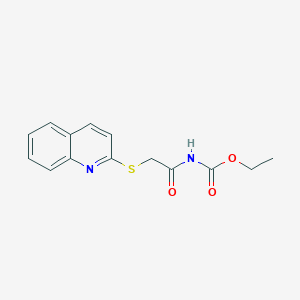![molecular formula C28H28O4P2 B14166617 Butane-1,4-diyl bis[diphenyl(phosphinate)] CAS No. 4151-25-1](/img/structure/B14166617.png)
Butane-1,4-diyl bis[diphenyl(phosphinate)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butane-1,4-diyl bis[diphenyl(phosphinate)] is an organophosphorus compound with the molecular formula C28H28P2. It is a white solid that is soluble in organic solvents. This compound is primarily used in coordination chemistry and serves as a ligand in various catalytic reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butane-1,4-diyl bis[diphenyl(phosphinate)] typically involves the reaction of 1,4-dibromobutane with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of Butane-1,4-diyl bis[diphenyl(phosphinate)] follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Butane-1,4-diyl bis[diphenyl(phosphinate)] undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form.
Substitution: The phosphine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Phosphine oxides.
Reduction: Regenerated phosphine.
Substitution: Various substituted phosphines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Butane-1,4-diyl bis[diphenyl(phosphinate)] is widely used in scientific research, particularly in the fields of chemistry and materials science. Some of its applications include:
Catalysis: It serves as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki and Heck reactions.
Coordination Chemistry: It forms complexes with various transition metals, which are studied for their catalytic properties.
Materials Science: The compound is used in the synthesis of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of Butane-1,4-diyl bis[diphenyl(phosphinate)] primarily involves its role as a ligand. It coordinates with transition metals through its phosphine groups, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Bis(diphenylphosphino)ethane
- 1,3-Bis(diphenylphosphino)propane
- Bis(diphenylphosphino)methane
Uniqueness
Butane-1,4-diyl bis[diphenyl(phosphinate)] is unique due to its longer carbon chain, which provides greater flexibility and different steric properties compared to its shorter-chain analogs. This can influence the stability and reactivity of the metal complexes it forms, making it suitable for specific catalytic applications.
Eigenschaften
CAS-Nummer |
4151-25-1 |
|---|---|
Molekularformel |
C28H28O4P2 |
Molekulargewicht |
490.5 g/mol |
IUPAC-Name |
[4-diphenylphosphoryloxybutoxy(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C28H28O4P2/c29-33(25-15-5-1-6-16-25,26-17-7-2-8-18-26)31-23-13-14-24-32-34(30,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22H,13-14,23-24H2 |
InChI-Schlüssel |
DHCGGQVDXDHYFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)OCCCCOP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Methylphenoxy)methyl]-5-pyrrolidin-1-yl-1,3-oxazole-4-carbonitrile](/img/structure/B14166540.png)
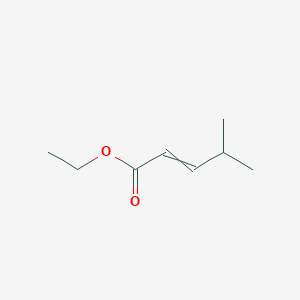
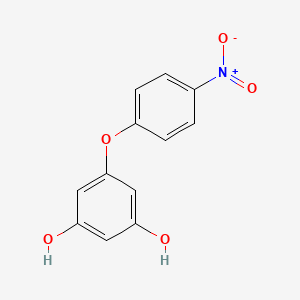

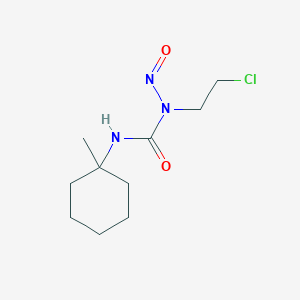
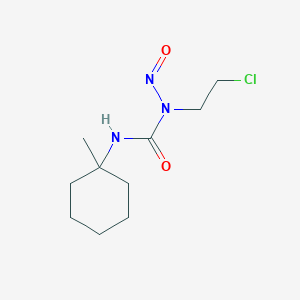
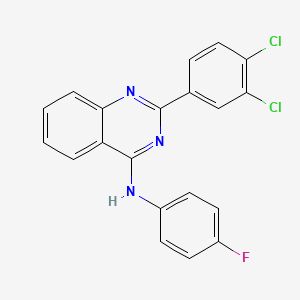
![2-(3-tert-butyl-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl)-N-(3-hydroxypropyl)acetamide](/img/structure/B14166583.png)

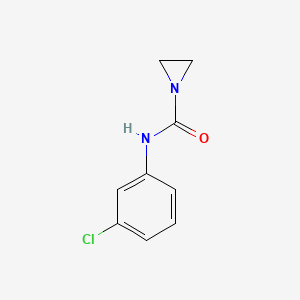
![11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dithione](/img/structure/B14166600.png)
![N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy]ethyl]-4-methylbenzenesulfonamide](/img/structure/B14166607.png)
